molecular formula C16H19FN2O3 B12836288 (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide CAS No. 85187-26-4

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12836288
CAS No.: 85187-26-4
M. Wt: 306.33 g/mol
InChI Key: UWCLQNOADLPZHJ-ZDUSSCGKSA-N
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Description

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with diethyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the acylation of a pyrrolidine derivative with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. For example, the preparation of 4-fluorobenzoyl chloride, a key intermediate, can be achieved through the reaction of fluobenzene with aluminum trichloride in an organic solvent . This intermediate is then used in subsequent steps to synthesize the target compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . These reactions allow the compound to modify the chemical and physical properties of various organic molecules, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

85187-26-4

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

(2S)-N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m0/s1

InChI Key

UWCLQNOADLPZHJ-ZDUSSCGKSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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